![molecular formula C21H28N6O4S B2359504 N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 899953-42-5](/img/structure/B2359504.png)
N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Description
N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N6O4S and its molecular weight is 460.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
Compounds containing the 1,2,3-triazole pharmacophore have been utilized in antiviral research, particularly against HIV . The structure of N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide may be modified to enhance its interaction with viral enzymes like HIV reverse transcriptase, potentially leading to new treatments for AIDS.
Anti-Tubercular Agents
There is ongoing research into the design and synthesis of new anti-tubercular agents. Compounds similar to N-(4-((4-(6-(((tetrahydrofuran-2-yl)methyl)amino)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide have been investigated for their potential to act against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
properties
IUPAC Name |
N-[4-[4-[6-(oxolan-2-ylmethylamino)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-16(28)23-17-4-6-19(7-5-17)32(29,30)27-12-10-26(11-13-27)21-9-8-20(24-25-21)22-15-18-3-2-14-31-18/h4-9,18H,2-3,10-15H2,1H3,(H,22,24)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWKXITWNPRHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4CCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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